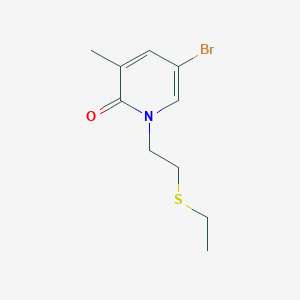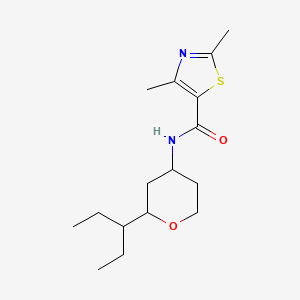![molecular formula C16H20FNO3 B7642095 3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid](/img/structure/B7642095.png)
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid, also known as CFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and has been shown to possess anti-inflammatory and analgesic properties.
Mecanismo De Acción
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX activity, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of certain cancer cells. This compound has also been shown to have effects on the central nervous system, including its potential use as an antidepressant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid is its potential therapeutic applications, including its anti-inflammatory and analgesic properties and its potential use in the treatment of cancer. This compound has also been shown to have effects on the central nervous system, making it a promising candidate for the treatment of depression. However, one limitation of this compound is its relatively low potency compared to other NSAIDs. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound.
Direcciones Futuras
There are several future directions for research on 3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid. One area of research is the development of more potent derivatives of this compound that could be used for therapeutic applications. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound. Finally, more studies are needed to fully understand the potential use of this compound in the treatment of depression and other central nervous system disorders.
Métodos De Síntesis
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid can be synthesized through a multi-step process starting from ibuprofen. The first step involves the conversion of ibuprofen to 2-(2-fluorophenyl)propanoic acid, which is then reacted with cyclopropylamine to yield the desired product, this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid has been shown to possess several potential therapeutic applications. It has been studied for its anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its effects on the central nervous system, including its potential use as an antidepressant.
Propiedades
IUPAC Name |
3-[cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-10(16(20)21)9-18(12-7-8-12)15(19)11(2)13-5-3-4-6-14(13)17/h3-6,10-12H,7-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXENZOXLSJUVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C(C)C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-chloro-1H-indole-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B7642012.png)
![4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline](/img/structure/B7642024.png)
![2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B7642028.png)

![3-[Cyclopropyl-[1-(2,4-difluorophenyl)pyrazole-4-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642039.png)
![3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B7642040.png)
![3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642046.png)
![3-(4-Chloro-3-fluorophenyl)-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7642053.png)
![5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7642064.png)
![3-[Cyclopropyl-[2-(furan-3-yl)-1,3-thiazole-5-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642066.png)
![3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642074.png)


